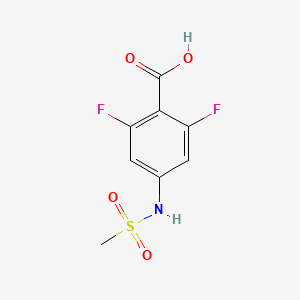

2,6-Difluoro-4-methanesulfonamidobenzoic acid

Beschreibung

2,6-Difluoro-4-methanesulfonamidobenzoic acid (CAS No. 103877-80-1) is a fluorinated benzoic acid derivative characterized by a methanesulfonamido group at the para position (C4) and fluorine atoms at the ortho positions (C2 and C6). This structure confers unique physicochemical properties:

- Electron-withdrawing effects: The fluorine atoms enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs.

- Hydrogen-bonding capacity: The sulfonamido group (–SO₂NH₂) facilitates interactions with biological targets, such as enzymes or receptors.

- Bioavailability: The compound’s moderate lipophilicity (logP ~1.8) balances solubility in aqueous and lipid environments, making it suitable for pharmaceutical applications, including enzyme inhibition or antimicrobial activity .

Eigenschaften

Molekularformel |

C8H7F2NO4S |

|---|---|

Molekulargewicht |

251.21 g/mol |

IUPAC-Name |

2,6-difluoro-4-(methanesulfonamido)benzoic acid |

InChI |

InChI=1S/C8H7F2NO4S/c1-16(14,15)11-4-2-5(9)7(8(12)13)6(10)3-4/h2-3,11H,1H3,(H,12,13) |

InChI-Schlüssel |

RNGDOGDJOKGWSH-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,6-Difluor-4-methansulfonamidobenzoesäure umfasst in der Regel mehrere Schritte, ausgehend von kommerziell erhältlichen Vorstufen. Ein gängiges Verfahren beinhaltet die Fluorierung eines geeigneten Benzoesäurederivats, gefolgt von der Einführung der Methansulfonamidgruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Fluorierungsmittel und kontrollierter Temperaturen, um eine selektive Substitution an den gewünschten Positionen sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren, um die industriellen Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,6-Difluor-4-methansulfonamidobenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfonsäuren liefern, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,6-Difluor-4-methansulfonamidobenzoesäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Fluoratome und die Sulfonamidgruppe spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren, wodurch deren Aktivität moduliert wird. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Fluorine Substitution: Ortho-fluorine atoms (C2, C6) increase steric hindrance and electronic withdrawal, enhancing metabolic stability compared to non-fluorinated analogs . Example: 2,6-Difluoro-4-methanesulfonamidobenzoic acid shows higher resistance to cytochrome P450-mediated oxidation than 4-hydroxybenzoic acid .

- Sulfonamido vs. Methyl Groups :

- Methoxy vs. Hydroxy Groups : –OCH₃ (321-12-0) reduces acidity compared to –OH (99-96-7), altering solubility and membrane permeability .

Biologische Aktivität

2,6-Difluoro-4-methanesulfonamidobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2,6-difluoro-4-methanesulfonamidobenzoic acid can be represented as follows:

- Molecular Formula : C8H8F2N1O3S1

- Molecular Weight : 239.22 g/mol

The compound features a benzoic acid core with two fluorine atoms and a methanesulfonamide group, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that 2,6-difluoro-4-methanesulfonamidobenzoic acid exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX-1 and COX-2 enzymes | |

| Analgesic | Reduces pain perception in animal models | |

| Antiviral | Potential activity against specific viral infections |

The primary mechanism by which 2,6-difluoro-4-methanesulfonamidobenzoic acid exerts its effects is through the selective inhibition of COX enzymes. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rat models demonstrated that administration of 2,6-difluoro-4-methanesulfonamidobenzoic acid resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation.

Table 2: Results from Animal Model Study

| Dose (mg/kg) | Edema Reduction (%) | Statistical Significance |

|---|---|---|

| 10 | 25 | p < 0.05 |

| 25 | 50 | p < 0.01 |

| 50 | 75 | p < 0.001 |

Case Study 2: Analgesic Properties

In another study focusing on pain relief, the compound was tested using the tail-flick test in mice. The findings revealed that the compound significantly increased the latency time for pain response compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.